N-(3,4-dichlorophenyl)-N'-methylethanediamide
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Overview
Description
N-(3,4-dichlorophenyl)-N’-methylethanediamide is a chemical compound that belongs to the class of organic compounds known as anilides. These compounds are characterized by the presence of an aniline moiety bonded to an acyl group. N-(3,4-dichlorophenyl)-N’-methylethanediamide is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-methylethanediamide typically involves the reaction of 3,4-dichloroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of ethyl chloroformate as the acylating agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-dichlorophenyl)-N’-methylethanediamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted anilides.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N’-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-methylethanediamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: Known for its use as an herbicide.
N-(3,4-dichlorophenyl)-N’-methylurea: Studied for its potential biological activities.
Uniqueness
N-(3,4-dichlorophenyl)-N’-methylethanediamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-12-8(14)9(15)13-5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVZKFYNHXNNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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